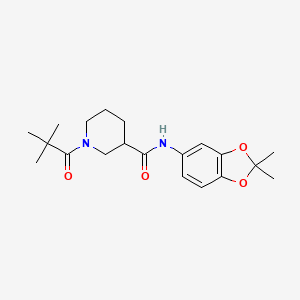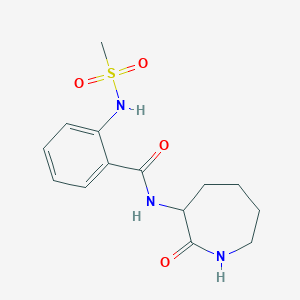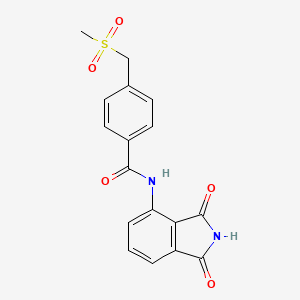
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide, commonly known as CYCLOPS, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of nitropyridine derivatives and has shown promising results in the field of medicinal chemistry, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of CYCLOPS involves the inhibition of various enzymes that are involved in the growth and spread of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is responsible for the replication and transcription of DNA. CYCLOPS also inhibits the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
CYCLOPS has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. CYCLOPS has also been found to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. Additionally, CYCLOPS has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CYCLOPS is its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of CYCLOPS is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on CYCLOPS. One potential area of study is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the potential use of CYCLOPS in the treatment of other diseases, such as inflammatory disorders. Finally, research is needed to determine the optimal dosage and potential side effects of this compound in humans.
Métodos De Síntesis
The synthesis of CYCLOPS involves a multi-step process that starts with the reaction of 2-bromo-6-methylpyridine-3-carboxylic acid with cyclohexylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including nitration, reduction, and esterification, to yield the final product CYCLOPS.
Aplicaciones Científicas De Investigación
CYCLOPS has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CYCLOPS has also been found to inhibit the activity of certain enzymes that are responsible for the growth and spread of cancer cells.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10-8-9-13(14(16-10)18(20)21)22-11(2)15(19)17-12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZNKRSYHDXCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(C)C(=O)NC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)

![2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7533800.png)